Dysprosium triiodide

Vue d'ensemble

Description

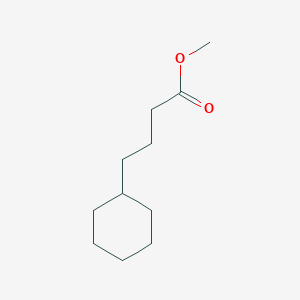

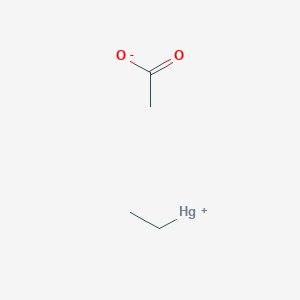

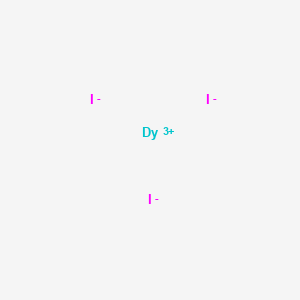

Dysprosium triiodide is a compound with the formula DyI3. Its molecular weight is 543.213 . It is used in various applications due to its unique properties .

Synthesis Analysis

Dysprosium triiodide has been studied as a powerful reducing agent in organic synthesis . The reactivity studies and structural analysis of DyI2 and its naphthalene reduction product have been reported .Molecular Structure Analysis

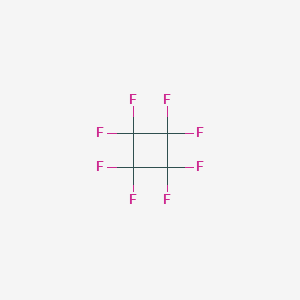

The molecular and electronic structure of dysprosium triiodide, DyI3, and its dimer, Dy2I6, was determined by high-level computations, gas-phase electron diffraction, and gas-phase infrared and matrix-isolation infrared and Raman spectroscopy .Chemical Reactions Analysis

Dysprosium triiodide participates in various chemical reactions. For instance, it has been used as a powerful reducing agent in organic synthesis . More details about its reaction thermochemistry data can be found in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

Dysprosium triiodide has a molecular weight of 543.213 g/mol. It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 0 rotatable bond count. Its exact mass and monoisotopic mass are 544.6426 g/mol .Applications De Recherche Scientifique

Dysprosium Doping in Ceramics

- Application Summary: Dysprosium (Dy) doping is used to influence the structural, dielectric, ferroelectric, energy storage density (ESD), and electro-caloric (EC) response of solid-state synthesized Ba1−xDyxTiO3 (BDT) ceramics .

- Methods of Application: The ceramics are synthesized with a composition of x varying from 0 to 0.05. The X-ray diffraction and Raman studies suggest that BDT ceramics exhibited pure perovskite tetragonal phase .

- Results: The Ba0.99Dy0.01TiO3 ceramics exhibited enhanced dielectric constant and ferroelectric polarization due to the optimum mobility of domains. The ceramics demonstrated an enhanced EC effect with an adiabatic temperature change (ΔT) approximately 1.92 K in the vicinity of Tc at a field of 50 kV/cm and an EC responsivity (ΔT / E) approximately 0.38 K m/MV compared to other BT based ceramics .

Single-Molecule Magnets

- Application Summary: Dysprosium(III) triiodide complexes are used to create single-molecule magnets (SMMs) with tunable air stability and effective energy barrier for magnetization reversal (Ueff) .

- Methods of Application: A family of rotaxane-like dysprosium(III) triiodide complexes possessing hexagonal-bipyramidal (pseudo-D6h symmetry) local coordination geometry are created .

- Results: The complexes show progressive enhancement of Ueff and one of them exhibits a record high Ueff of 2427 (19) K, which significantly contributes to the 100 seconds blocking temperature up to 11 K for yttrium-diluted sample .

Ion-Selective Electrode

- Application Summary: Dysprosium(III) is used in the development of an ion-selective liquid membrane electrode .

- Methods of Application: The electrode comprises the dysprosium(III)-imprinted polymer, polyvinyl chloride, and plasticizer nitrophenyl octyl ether .

- Results: The electrode showed a Nernstian response of 19.3 mV dec−1 in the range of 10−7 ∼ 10−2 M .

Permanent Magnets

- Application Summary: Dysprosium is commonly used in the creation of permanent magnets. These magnets are resistant to demagnetization at very high temperatures .

- Methods of Application: Dysprosium alloys are used to form these permanent magnets .

- Results: The permanent magnets formed from dysprosium alloys are used in the manufacturing of electric cars and wind turbine generators .

Nuclear Reactors

- Application Summary: Dysprosium is used in the manufacture of control rods for nuclear reactors .

- Methods of Application: Due to its high neutron capture cross-section, dysprosium can absorb many neutrons without undergoing fission .

- Results: This property makes dysprosium an ideal material for the manufacture of control rods used in nuclear reactors .

Data-storage Devices

- Application Summary: Dysprosium’s magnetic properties make it suitable for use in data-storage devices .

- Methods of Application: The specific methods of application in data-storage devices are proprietary and vary between manufacturers .

- Results: The use of dysprosium in data-storage devices can enhance their performance and reliability .

Luminescent Molecular Nanomagnets

- Application Summary: Dysprosium(III) borohydrides are used to create luminescent molecular nanomagnets .

- Methods of Application: A family of rotaxane-like dysprosium(III) borohydrides are created by inserting well-known organic cations, tetrabutylammonium and tetraphenylphosphonium .

- Results: These compounds exhibit yellow room-temperature photoluminescence related to the f–f electronic transitions. They also reveal DyIII-centered magnetic anisotropy generated by the distorted arrangement of four borohydride anions .

Neodymium-Iron-Boron (Neo) Permanent Magnets

- Application Summary: Dysprosium is used in neodymium-iron-boron (Neo) permanent magnets to improve the magnets’ resistance to demagnetization, and by extension, its high-temperature performance .

- Methods of Application: Dysprosium is substituted for a portion of the neodymium (Nd) in Neo magnets .

- Results: This increases the room temperature value of Intrinsic Coercivity (HcJ or Hci) and reduces the rate at which it falls with increasing temperature .

Phase Change Data

- Application Summary: Dysprosium triiodide is used in studies of phase change data, reaction thermochemistry data, gas phase ion energetics data, and ion clustering data .

- Methods of Application: Various experimental procedures are used to gather this data .

- Results: The data obtained is used in various fields of study, including physical chemistry and materials science .

Orientations Futures

Propriétés

IUPAC Name |

dysprosium(3+);triiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.3HI/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQFCZYXPRKMTP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[I-].[I-].[I-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyI3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935055 | |

| Record name | Dysprosium triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.213 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dysprosium triiodide | |

CAS RN |

15474-63-2 | |

| Record name | Dysprosium iodide (DyI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15474-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dysprosium iodide (DyI3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015474632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium iodide (DyI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)